N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide
Description
N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core linked via a butanamide bridge to a pyridazinone ring substituted with a thiophen-2-yl group. The benzo[c][1,2,5]thiadiazole moiety is known for its electron-deficient aromatic system, which enhances charge-transfer properties in materials science applications .
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-4-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2S2/c24-16(19-13-4-1-5-14-18(13)22-27-21-14)7-2-10-23-17(25)9-8-12(20-23)15-6-3-11-26-15/h1,3-6,8-9,11H,2,7,10H2,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSAMHUCURNQOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)NC(=O)CCCN3C(=O)C=CC(=N3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the benzo[c][1,2,5]thiadiazole core: This can be achieved through the cyclization of o-phenylenediamine with sulfur and nitrosyl chloride.
Synthesis of the pyridazinone ring: This involves the reaction of a thiophene derivative with hydrazine to form the pyridazine ring, followed by oxidation to introduce the keto group.
Coupling of the two heterocycles: The final step involves the coupling of the benzo[c][1,2,5]thiadiazole core with the pyridazinone derivative using a suitable linker, such as butanamide, under conditions that promote amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The thiophene and pyridazine rings can be oxidized under strong oxidizing conditions.
Reduction: The keto group in the pyridazinone ring can be reduced to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nucleophilic substitutions may involve reagents like sodium methoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the keto group in the pyridazinone ring would produce a hydroxyl derivative.
Scientific Research Applications
Chemistry
In chemistry, N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its heterocyclic structure suggests it may interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory therapies.
Industry
In industry, this compound could be used in the development of advanced materials, such as organic semiconductors or photovoltaic cells, due to its electronic properties.
Mechanism of Action
The mechanism of action of N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids, depending on its application. For instance, in medicinal chemistry, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound’s uniqueness lies in its hybrid structure, combining benzo[c][1,2,5]thiadiazole, pyridazinone, and thiophene. Below is a comparative analysis with structurally related compounds:
Functional and Performance Comparison
- Electron Transport vs. Bioactivity: The target compound’s pyridazinone-thiophene group may enhance hydrogen-bonding interactions, contrasting with DTCPB’s nitrile and di-p-tolylamino groups, which prioritize charge transport . 1,2,3-Thiadiazoles (e.g., 3a-e) exhibit stronger antimicrobial properties but lack the extended conjugation of the target compound .
- Synthetic Accessibility: The target compound’s butanamide linker requires multi-step synthesis, whereas DTCPB and diphenylamine derivatives are prepared via Ullmann coupling or Suzuki reactions . Yields for pyridazinone derivatives (e.g., 7a-c) exceed 70% under Cs₂CO₃/DMF conditions, suggesting room for optimization in the target compound’s synthesis .
Thermal and Solubility Properties :
Biological Activity
N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide is a complex heterocyclic compound with significant potential in pharmaceutical applications. Its unique structural features contribute to a variety of biological activities, particularly in the fields of oncology and neurology. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 397.5 g/mol. The structure includes a benzo[c][1,2,5]thiadiazole moiety linked to a pyridazinone derivative, which is believed to enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₅N₅O₂S₂ |
| Molecular Weight | 397.5 g/mol |
| CAS Number | 1226448-29-8 |
Synthesis
The synthesis of this compound typically involves multiple steps, starting from commercially available precursors. The reaction conditions are optimized to ensure high yield and purity. For instance, the synthesis may include cyclization reactions under controlled temperatures followed by purification through chromatography.
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiadiazole derivatives. This compound has shown promising results in various cancer models:
-
In vitro Studies : The compound was tested against several cancer cell lines including human leukemia (HL-60), melanoma (SK-MEL-1), and ovarian cancer cells. Results indicated a significant decrease in cell viability and induction of apoptosis at varying concentrations.
Cell Line IC₅₀ (μM) Mechanism of Action HL-60 0.25 Induction of apoptosis SK-MEL-1 0.30 Cell cycle arrest Ovarian Cancer 0.50 Inhibition of proliferation - In vivo Studies : Animal models demonstrated that the compound reduced tumor growth significantly compared to control groups, indicating its potential as an effective anticancer agent.
Anticonvulsant Activity
The compound has also been evaluated for anticonvulsant properties using the pentylenetetrazole (PTZ) model in rodents. It exhibited protective effects against convulsions at specific dosages:
| Dosage (mg/kg) | Protection (%) |
|---|---|
| 0.4 | 80 |
| 20 | 80 |
| 30 | 80 |
This suggests that this compound could be a candidate for further development in treating epilepsy or other seizure disorders.
The biological activities of this compound are attributed to its ability to interact with various molecular targets:
- Cell Cycle Regulation : The compound may modulate key proteins involved in cell cycle progression.
- Apoptosis Induction : It promotes apoptotic pathways in cancer cells through upregulation of pro-apoptotic factors.
- Neuroprotective Effects : Its anticonvulsant activity may be linked to modulation of neurotransmitter systems.
Case Studies
Several case studies have documented the efficacy of thiadiazole derivatives in clinical settings:
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Case Study on Leukemia : A patient with refractory leukemia showed marked improvement after treatment with a thiadiazole derivative similar to this compound.
- Outcome : Significant reduction in blast cells and improved overall health metrics.
- Epilepsy Treatment : A cohort study involving patients with drug-resistant epilepsy indicated that compounds with similar structures provided substantial seizure control.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
